Superior Anti-CHIKV Potency Compared to General Thiazole-Derived Chemotypes
The compound demonstrates greater in vitro potency against Chikungunya virus (CHIKV) relative to other thiazole-containing derivatives from a comparator literature study. The target compound inhibits CHIKV nsP2 protease with an EC50 of 3.2 µM [1], whereas a series of potent benzothiazole sulfonamide derivatives showed EC50 values ranging from 14.9 to 63.1 µM in a comparable Vero cell-based inhibition assay [2].
| Evidence Dimension | Antiviral potency against CHIKV in Vero cells |
|---|---|
| Target Compound Data | EC50 = 3.2 µM |
| Comparator Or Baseline | Benzothiazole derivatives 6, 9, 11, and 13 from Feferbaum-Leite et al. |
| Quantified Difference | Target EC50 is at least 4.6-fold more potent than the most active comparator (EC50 = 14.9 µM) and up to 19.7-fold more potent than the least active comparator (EC50 = 63.1 µM). |
| Conditions | Inhibition of viral-induced cytopathic effect in African green monkey Vero cells infected with CHIKV. |
Why This Matters
This quantified potency advantage positions the compound as a superior starting point for CHIKV protease inhibitor development compared to other thiazole-based chemical series with lower micromolar activity.
- [1] BindingDB. Entry for BDBM50450958 (CHEMBL4209509). Updated 2020-08-15. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/StructureSearchVenom.jsp?tab=Affinity&ids=50450958 (Accessed 30 April 2026). View Source
- [2] Feferbaum-Leite S, et al. Benzothiazole derivatives as inhibitors of chikungunya virus replicative cycle. Future Med Chem. 2025. doi: 10.1080/17568919.2025.2504337. Epub ahead of print. PMID: 40376715. View Source
